2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide
説明
The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide features a pyrido[3,2-d]pyrimidine core substituted with a benzodioxole methyl group at position 3 and an N,N-diisopropylacetamide moiety at position 1. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogues suggest its relevance in medicinal chemistry, particularly in targeting enzymes or receptors influenced by fused pyrimidine systems .
特性
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5/c1-14(2)27(15(3)4)20(28)12-25-17-6-5-9-24-21(17)22(29)26(23(25)30)11-16-7-8-18-19(10-16)32-13-31-18/h5-10,14-15H,11-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEXLQLLVAFFRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC4=C(C=C3)OCO4)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Similar compounds have shown potent growth inhibition properties against human cancer cell lines such as hela, a549, and mcf-7. Therefore, it can be inferred that this compound may also target similar cell lines.
Biochemical Pathways
Similar compounds have been shown to affect cell cycle progression and induce apoptosis, suggesting that this compound may also affect similar pathways.
Result of Action
Similar compounds have shown potent growth inhibition properties against human cancer cell lines. Therefore, it can be inferred that this compound may also have similar effects.
生物活性
The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide is a complex organic molecule with potential biological activities. Its unique structure incorporates a benzo[d][1,3]dioxole moiety and a pyrido[3,2-d]pyrimidine core, which are known to exhibit various pharmacological effects. This article explores the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₈ |
| Molecular Weight | 397.41 g/mol |
| IUPAC Name | 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide |
| InChI Key | [InChI Key here] |
The biological activity of the compound is primarily attributed to its interaction with various molecular targets. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrido[3,2-d]pyrimidine core may participate in hydrogen bonding with active sites of enzymes or receptors. This dual interaction mechanism enhances the binding affinity and specificity of the compound towards its biological targets.
Anticancer Activity
Research indicates that compounds similar to 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of pyrido[3,2-d]pyrimidines showed cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor:
- Similar structures have been shown to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in treating neurological disorders .
Case Studies
- Study on Anticancer Activity :
- Enzyme Interaction Study :
類似化合物との比較
Structural and Functional Comparison with Analogues
Core Heterocyclic Modifications
a) Thieno[3,2-d]pyrimidine vs. Pyrido[3,2-d]pyrimidine
- Compound 3f (): Replaces the pyrido ring with a thieno[3,2-d]pyrimidine core. The addition of a phosphonic acid group further increases polarity, which may improve solubility but reduce cellular uptake compared to the target compound .
- Key Difference: Thieno-based analogues (e.g., 3f, MW 457.14) exhibit lower molecular weights and higher polarity due to the phosphonic acid group, whereas the pyrido core in the target compound likely enhances π-π stacking interactions in biological targets .
b) Pyrimidine Derivatives with Varied Substituents
- Example 122 (): Features a pyrimidine core with an indazolylamino group and an isopropylacetamide side chain (MW 501). The indazole moiety may confer enhanced hydrogen-bonding capabilities, while the absence of a benzodioxole group reduces lipophilicity compared to the target compound .
Substituent Analysis
a) Benzodioxole Methyl Group
- Target Compound : The benzodioxole methyl group at position 3 is shared with D-19 (), a pyrrole-3-carboxamide derivative. This substituent is associated with improved metabolic stability due to the electron-rich dioxole ring, which may resist oxidative degradation .
- F521-0221 (): Retains the pyrido[3,2-d]pyrimidine core but replaces the diisopropylacetamide with a 4-fluorobenzyl group (MW 462.44). The fluorine atom may enhance binding affinity through electronegative effects, though the benzyl group could increase steric hindrance compared to the target’s diisopropyl moiety .
b) Acetamide Side Chains
Data Table: Key Comparative Metrics
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
